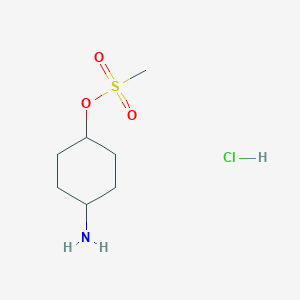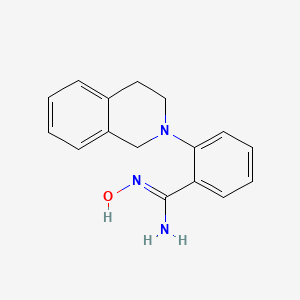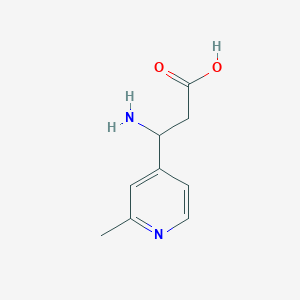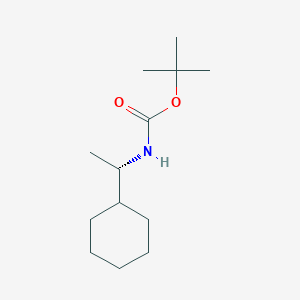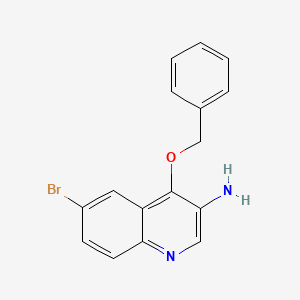
3-(2-Bromo-5-methoxyphenyl)pentan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromo-5-methoxyphenyl)pentan-3-ol is an organic compound with the molecular formula C12H17BrO2 It is a derivative of phenol, where the phenyl ring is substituted with a bromine atom at the second position and a methoxy group at the fifth position The compound also contains a pentan-3-ol chain attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-5-methoxyphenyl)pentan-3-ol can be achieved through several synthetic routes. One common method involves the bromination of 5-methoxyphenylpentan-3-ol. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Another synthetic route involves the alkylation of 2-bromo-5-methoxyphenol with a suitable alkylating agent such as 3-chloropentane. This reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination or alkylation reactions. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors to ensure efficient and consistent production.
化学反应分析
Types of Reactions
3-(2-Bromo-5-methoxyphenyl)pentan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group (-OH) in the pentan-3-ol chain can be oxidized to form a ketone or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common nucleophiles include hydroxide ions (OH-) and alkoxide ions (RO-).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Formation of 3-(2-Bromo-5-methoxyphenyl)pentan-3-one or 3-(2-Bromo-5-methoxyphenyl)pentanoic acid.
Reduction: Formation of 3-(2-Hydroxy-5-methoxyphenyl)pentan-3-ol.
Substitution: Formation of 3-(2-Hydroxy-5-methoxyphenyl)pentan-3-ol or 3-(2-Alkoxy-5-methoxyphenyl)pentan-3-ol.
科学研究应用
3-(2-Bromo-5-methoxyphenyl)pentan-3-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.
Medicine: Explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in various industrial processes.
作用机制
The mechanism of action of 3-(2-Bromo-5-methoxyphenyl)pentan-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The bromine atom and methoxy group on the phenyl ring can influence its binding affinity and selectivity towards these targets. The hydroxyl group in the pentan-3-ol chain can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
相似化合物的比较
Similar Compounds
3-(2-Chloro-5-methoxyphenyl)pentan-3-ol: Similar structure with a chlorine atom instead of a bromine atom.
3-(2-Bromo-5-hydroxyphenyl)pentan-3-ol: Similar structure with a hydroxyl group instead of a methoxy group.
3-(2-Bromo-5-methoxyphenyl)butan-3-ol: Similar structure with a butan-3-ol chain instead of a pentan-3-ol chain.
Uniqueness
3-(2-Bromo-5-methoxyphenyl)pentan-3-ol is unique due to the presence of both a bromine atom and a methoxy group on the phenyl ring. This combination of substituents can influence its chemical reactivity and biological activity. The pentan-3-ol chain provides additional flexibility and potential for interactions with various targets.
属性
分子式 |
C12H17BrO2 |
|---|---|
分子量 |
273.17 g/mol |
IUPAC 名称 |
3-(2-bromo-5-methoxyphenyl)pentan-3-ol |
InChI |
InChI=1S/C12H17BrO2/c1-4-12(14,5-2)10-8-9(15-3)6-7-11(10)13/h6-8,14H,4-5H2,1-3H3 |
InChI 键 |
VHMWAJXRCSFKBX-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)(C1=C(C=CC(=C1)OC)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-({1-[4-(thiophen-2-yl)pyrimidin-2-yl]-1H-pyrrol-2-yl}methylidene)amino acetate](/img/structure/B15241096.png)
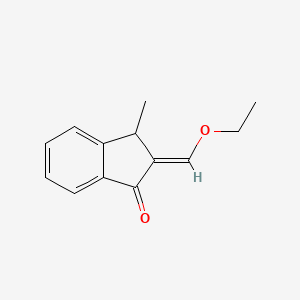
![11-Thia-2,4,10-triaza-benzo[b]fluorene-1-thiol](/img/structure/B15241136.png)
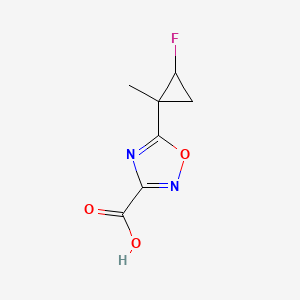


![5-Methoxy-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15241155.png)
